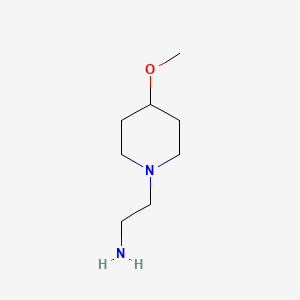







|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]#[N:11])[CH2:5][CH2:4]1>[Ni].CCO>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][NH2:11])[CH2:5][CH2:4]1
|


|
Name
|
nitrile
|
|
Quantity
|
10.25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1CCN(CC1)CC#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred under H2 (60 psi) for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washed with EtOH (3×10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |